Core Scaffold for a FLT3/Aurora Kinase Preclinical Candidate
The core scaffold of 6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine is directly present in a highly optimized dual FLT3/Aurora kinase inhibitor (compound 27e). The final compound, bearing this core, demonstrates exceptional binding potency. While this is not a direct measure of the building block itself, it establishes the chemical space accessible only through this substitution pattern [1].
| Evidence Dimension | Binding Affinity (Kd) of the final inhibitor derived from the target compound core |
|---|---|
| Target Compound Data | Core scaffold for Compound 27e |
| Comparator Or Baseline | Compound 27e vs. other in-series analogues |
| Quantified Difference | Aurora-A Kd = 7.5 nM; Aurora-B Kd = 48 nM; FLT3 Kd = 6.2 nM; FLT3-ITD Kd = 38 nM |
| Conditions | In vitro kinase binding assay (Kd determination) |
Why This Matters
This data defines the potency landmark of a drug candidate derived from this specific building block, which is critical for medicinal chemistry procurement decisions.
- [1] Bavetsias, V. et al. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. J. Med. Chem. 2012, 55, 20, 8721–8734. View Source
